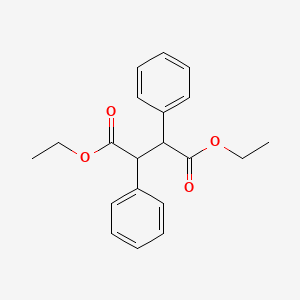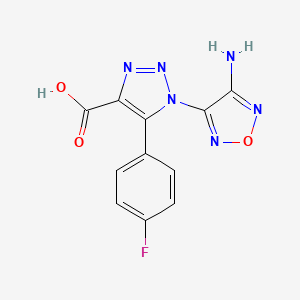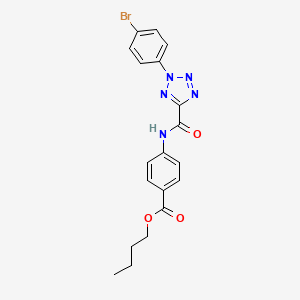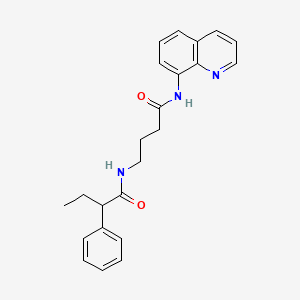
N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide” is a complex organic compound. It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a thiophene nucleus and various functional groups attached. The thiophene nucleus is a five-membered ring with four carbon atoms and one sulfur atom . The compound also contains a methoxyphenyl group, an oxazolidinone group, and a carboxamide group .Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide and its derivatives demonstrate potential as antimicrobial and antifungal agents. A study by Desai, Dodiya, & Shihora (2011) synthesized a series of related compounds that showed in vitro antibacterial and antifungal activities against various microorganisms including Escherichia coli, Staphylococcus aureus, and Candida albicans. Similarly, Abd Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, showing moderate antibacterial and antifungal activities.
Cytotoxicity and Anticancer Properties
The derivative compounds have also been explored for their cytotoxicity and potential anticancer properties. Hassan, Hafez, & Osman (2014) investigated new pyrazole and pyrazolo[1,5-a]pyrimidine derivatives for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. Moreover, Atta & Abdel‐Latif (2021) synthesized 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives and evaluated them for in vitro cytotoxicity, finding significant inhibitory activity against multiple cancer cell lines.
Anti-Inflammatory and Analgesic Properties
The derivative compounds of this compound have been studied for their potential anti-inflammatory and analgesic effects. Abu‐Hashem, Al-Hussain, & Zaki (2020) synthesized novel derivatives which showed high inhibitory activity on cyclooxygenase-2 (COX-2), along with notable analgesic and anti-inflammatory activities.
Fluorescent Dyes and Imaging Agents
These compounds and their derivatives are also being utilized in the synthesis of fluorescent dyes and imaging agents. Witalewska, Wrona-Piotrowicz, & Zakrzewski (2019) used N-ethoxycarbonylpyrene and perylene thioamides as building blocks to create a variety of fluorescent dyes with potential applications in biological imaging and diagnostics.
Antidiabetic Properties
The derivatives of this compound have been explored for their antidiabetic properties. Lalpara, Vachhani, Hadiyal, Goswami, & Dubal (2021) synthesized a series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, which were evaluated for in vitro antidiabetic activity using an α-amylase inhibition assay.
Mécanisme D'action
The mechanism of action of thiophene derivatives can vary widely depending on their specific structure and the biological targets they interact with. They have been reported to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties . The specific mechanism of action for “N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide” is not provided in the retrieved sources.
Propriétés
IUPAC Name |
N-[[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-21-12-6-4-11(5-7-12)18-10-13(22-16(18)20)9-17-15(19)14-3-2-8-23-14/h2-8,13H,9-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOPRACLZGGKMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2989357.png)
![N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide](/img/structure/B2989358.png)
![5-ethyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2989359.png)



![6-{[(2-Methylphenyl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B2989365.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopentyl-2-oxoacetamide](/img/structure/B2989367.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2989371.png)
![4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2989375.png)


